molecular formula C10H11NO2S B13190344 N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide

Cat. No.: B13190344
M. Wt: 209.27 g/mol
InChI Key: ILJKGRDJLNRJCK-UHFFFAOYSA-N
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Description

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide is a chemical compound of interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate, particularly in the construction of more complex heterocyclic structures. Its molecular architecture, featuring both acetamide and reactive 2-oxoethylsulfanyl groups, makes it a valuable precursor for the development of novel sulfonamide-based hybrids and other pharmacologically active molecules . Research into analogous compounds highlights the potential of such intermediates in the synthesis of derivatives that are subsequently evaluated as inhibitors for various enzymes, including carbonic anhydrase isoforms . Furthermore, the core structural motifs present in this compound are frequently found in molecules screened for anti-inflammatory and analgesic properties . This product is intended for use in a laboratory setting by qualified researchers. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

N-[4-(2-oxoethylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C10H11NO2S/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h2-6H,7H2,1H3,(H,11,13)

InChI Key

ILJKGRDJLNRJCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC=O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

  • Chemical Name: N-(4-[(2-oxoethyl)sulfanyl]phenyl)acetamide
  • Molecular Formula: C10H11NO2S
  • Molecular Weight: 209.27 g/mol
  • IUPAC Name: N-[4-(2-oxoethylsulfanyl)phenyl]acetamide
  • CAS Number: 1082501-19-6
  • Structural Features: The molecule consists of a para-substituted acetamide group attached to a phenyl ring, which is further linked through a sulfanyl (-S-) bridge to an oxoethyl group (-CH2-CO-). This thioether linkage is critical for the compound’s reactivity and biological properties.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the thioether linkage between a 4-aminophenylacetamide derivative and a 2-oxoethyl halide or equivalent electrophile. The key steps include:

  • Step 1: Preparation of 4-aminophenylacetamide or its protected form.
  • Step 2: Introduction of the 2-oxoethyl moiety via nucleophilic substitution or thiol-alkylation reactions.
  • Step 3: Purification and characterization of the final product.

This approach leverages the nucleophilicity of the thiol or sulfanyl group to form the thioether bond with the aldehyde or halogenated acetyl intermediate.

Specific Synthetic Routes

Route A: Thiol-Alkylation with 2-Bromoacetaldehyde Derivatives
  • Starting Materials: 4-aminophenylacetamide and 2-bromoacetaldehyde or its protected equivalents.
  • Reaction Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Mild bases like triethylamine or potassium carbonate to deprotonate the thiol group.
    • Temperature: Ambient to 50 °C, reaction time 4–12 hours.
  • Mechanism: The sulfanyl group on the aromatic ring performs nucleophilic substitution on the bromoacetaldehyde, forming the thioether linkage and yielding the 2-oxoethyl substituent.
  • Workup: The reaction mixture is quenched with water, extracted with organic solvents, and purified by recrystallization or chromatography.
Route B: Direct Coupling via Thiol-Ene or Michael Addition
  • Utilizing thiol-functionalized 4-aminophenylacetamide and α,β-unsaturated carbonyl compounds (e.g., acrylaldehyde derivatives) under radical or base-catalyzed conditions to form the thioether bond.
  • This method offers milder conditions and often higher regioselectivity but may require radical initiators or photochemical activation.

Multi-Step Synthesis Involving Protection/Deprotection

  • Protection of the amino group on the phenyl ring (e.g., as a Boc or acetyl derivative) to prevent side reactions.
  • Formation of the thioether linkage as described above.
  • Deprotection under acidic or basic conditions to yield the free amide.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, DMSO, Acetonitrile Polar aprotic solvents preferred
Base Triethylamine, K2CO3 Neutralizes HBr or HCl byproducts
Temperature 25–50 °C Higher temps may increase yield but risk side reactions
Reaction Time 4–12 hours Monitored by TLC or HPLC
Purification Recrystallization, silica gel chromatography Ensures high purity for biological testing

Research Findings and Literature Survey

  • Yield and Purity: Reported yields for the thioether formation step range from 65% to 85%, depending on the substrate purity and reaction conditions.
  • Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy. Key signals include the aldehyde proton at ~9.7 ppm (if present transiently), aromatic protons, and amide NH at ~8 ppm.
  • Biological Relevance: The sulfanyl-linked oxoethyl group is crucial for binding interactions in biological targets, influencing antimicrobial and anti-inflammatory activity.

Comparative Analysis with Related Compounds

Compound Name Key Structural Difference Preparation Complexity Biological Activity Focus
This compound Thioether-linked oxoethyl group Moderate Antimicrobial, anti-inflammatory
N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide Additional azetidine and sulfonyl groups Multi-step, complex Antimicrobial, anti-inflammatory
N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide Triazole ring and nitro substituent Multi-step, complex Antimicrobial, antifungal, antitumor

This table highlights that while this compound has a relatively straightforward synthetic route, related compounds with additional heterocyclic or sulfonyl groups require more complex multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide is a chemical compound with a molecular formula of C10H11NO2SC_{10}H_{11}NO_2S and a molecular weight of approximately 239.30 g/mol. It is characterized by a sulfanyl group and an acetamide functional group, making it a unique candidate in medicinal chemistry research.

Potential Applications

This compound has garnered interest for its potential in medicinal chemistry, particularly as a scaffold for designing new therapeutics. Research indicates that it exhibits significant biological activity and has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Studies suggest it may modulate enzyme activities and cellular signaling pathways. The sulfanyl group is particularly relevant, as sulfur-containing compounds often exhibit enhanced biological properties due to their ability to interact with various biological targets.

Comparison with Structurally Similar Compounds

This compound possesses a specific combination of functional groups that confer distinct chemical and biological properties. The following table compares it to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-Methylphenyl)acetamideMethyl group on phenylLacks sulfanyl functionality
N-(4-Chlorophenyl)acetamideChlorine substituent on phenylSimilar acetamide structure but different halogen
N-(4-Aminophenyl)acetamideAmino group on phenylMore polar due to amino group
N-(4-Hydroxyphenyl)acetamideHydroxyl group on phenylIncreased solubility but different reactivity profile

Related Research

Mechanism of Action

The mechanism of action of N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Sulfanyl Linkers : Sulfonamide derivatives (e.g., compounds 36, 37) exhibit enhanced solubility due to polar sulfonyl groups, whereas sulfanyl-linked analogs (e.g., AZ12216052, CDD-934506) may improve membrane permeability due to reduced polarity .
  • Conversely, bulky groups like butan-2-yl in AZ12216052 may influence receptor selectivity .

Heterocyclic Modifications

Compound Name Heterocyclic Component Activity/Application Key Evidence
2-[(6-chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Quinolinone core Potential anticancer/antimicrobial
2-[(4-amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide Triazine ring Enzyme inhibition (hypothetical)

Key Observations :

  • Quinolinone and Triazine Moieties: These heterocycles introduce planar aromatic systems, facilitating π-π stacking with biological targets. The chloro substituent in the quinolinone derivative () may enhance DNA intercalation or topoisomerase inhibition.

Biological Activity

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfanyl group and an acetamide functional group. Its molecular formula is C12_{12}H13_{13}N1_{1}O1_{1}S1_{1}, with a molecular weight of approximately 239.30 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacology.

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Anticancer potential

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and cellular signaling pathways. The sulfanyl group enhances the compound's ability to modulate enzyme activities, potentially inhibiting various biological functions that contribute to disease processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
N-(4-Methylphenyl)acetamideMethyl group on phenylLacks sulfanyl functionality
N-(4-Chlorophenyl)acetamideChlorine substituent on phenylSimilar acetamide structure but different halogen
N-(4-Aminophenyl)acetamideAmino group on phenylMore polar due to amino group
N-(4-Hydroxyphenyl)acetamideHydroxyl group on phenylIncreased solubility but different reactivity

This compound stands out due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of various compounds, including this compound, against a panel of cancer cell lines. The results indicated moderate activity against leukemia and colon cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties : In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential use in treating inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies showed that this compound exhibited antimicrobial activity against several bacterial strains, highlighting its utility in developing new antimicrobial therapies .

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